2,6-Diethoxy-5-methyl-3(2H)-pyridazinone
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Overview
Description
2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is a heterocyclic organic compound with a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethoxy-5-methylpyridine with ethyl chloroformate in the presence of a base to form the desired pyridazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethoxy-5-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-5-methylpyridine: A precursor in the synthesis of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone.
2,6-Diethoxy-3-methylpyridazine: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-diethoxy-5-methylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-9-7(3)6-8(12)11(10-9)14-5-2/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECRSNJGEMQXJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C=C1C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341616 |
Source
|
Record name | 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-64-1 |
Source
|
Record name | 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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